2-Bromo-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-Bromo-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing a thiazole ring substituted with a bromine atom and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-thiazole-4-carbonyl chloride typically involves the bromination of 1,3-thiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-1,3-thiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-thiazole-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Acylation: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Reduction: The compound can be reduced to form 2-bromo-1,3-thiazole-4-carboxylic acid or its derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
Acylation: Reagents such as alcohols, thiols, or amines in the presence of a base (e.g., pyridine) and a solvent (e.g., tetrahydrofuran).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent (e.g., ether).
Major Products Formed
Nucleophilic substitution: Products such as 2-amino-1,3-thiazole-4-carbonyl chloride, 2-thio-1,3-thiazole-4-carbonyl chloride, or 2-alkoxy-1,3-thiazole-4-carbonyl chloride.
Acylation: Products such as 2-bromo-1,3-thiazole-4-carboxamides, 2-bromo-1,3-thiazole-4-carboxylates, or 2-bromo-1,3-thiazole-4-thioesters.
Reduction: Products such as 2-bromo-1,3-thiazole-4-carboxylic acid or its derivatives.
Scientific Research Applications
2-Bromo-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
1,3-Thiazole-4-carbonyl chloride: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-1,3-thiazole-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-1,3-thiazole-4-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-2(1-9-4)3(6)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJKWKFSZIEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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